2,2-dichloro-1-(3-nitrophenyl)cyclopropane-1-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-(3-nitrophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of two chlorine atoms and a nitrophenyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-1-(3-nitrophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-nitrobenzyl chloride with dichlorocarbene, generated in situ from chloroform and a strong base such as sodium hydroxide. The reaction proceeds under controlled conditions to form the desired cyclopropane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(3-nitrophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
2,2-Dichloro-1-(3-nitrophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-dichloro-1-(3-nitrophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the cyclopropane ring can interact with enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-1-methylcyclopropanecarboxylic acid: Similar structure but with a methyl group instead of a nitrophenyl group.
2,2-Dichloro-1-phenylcyclopropanecarboxylic acid: Similar structure but with a phenyl group instead of a nitrophenyl group.
Uniqueness
2,2-Dichloro-1-(3-nitrophenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are desired.
Properties
CAS No. |
101492-43-7 |
---|---|
Molecular Formula |
C10H7Cl2NO4 |
Molecular Weight |
276.07 g/mol |
IUPAC Name |
2,2-dichloro-1-(3-nitrophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H7Cl2NO4/c11-10(12)5-9(10,8(14)15)6-2-1-3-7(4-6)13(16)17/h1-4H,5H2,(H,14,15) |
InChI Key |
UBCDTQIGQLVYNA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.